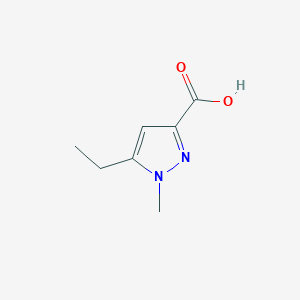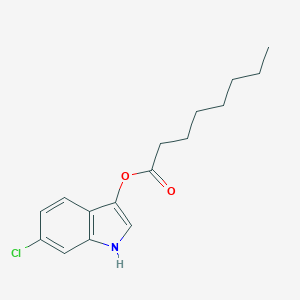
5-Methoxy-3-nitro-1,2-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,2-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring
Aplicaciones Científicas De Investigación
5-Methoxy-1,2-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies of electrophilic aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds typically undergo reduction to form reactive intermediates that can interact with cellular targets . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, which can influence its reactivity .
Biochemical Pathways
Nitro compounds, in general, can participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
Nitro compounds are known to have low volatility and water solubility, which can impact their bioavailability .
Result of Action
Nitro compounds can induce various cellular responses, depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-3-nitro-1,2-xylene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-methoxy-1,2-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1,2-dimethyl-3-nitrobenzene may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity 5-Methoxy-1,2-dimethyl-3-nitrobenzene.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,2-dimethyl-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of the methoxy group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other strong nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Methoxy-1,2-dimethyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-1,2-dimethyl-3-carboxybenzene.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1,3-dimethyl-2-nitrobenzene: Similar structure but different positions of the nitro and methyl groups.
1,3-Dimethyl-5-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.
5-Nitro-m-xylene: Another nitro-substituted xylene derivative with different substitution patterns.
Uniqueness
5-Methoxy-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
5-methoxy-1,2-dimethyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJCEQCLYNEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646798 |
Source


|
| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185207-25-4 |
Source


|
| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-Cyclopentyl-3-ethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B62545.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
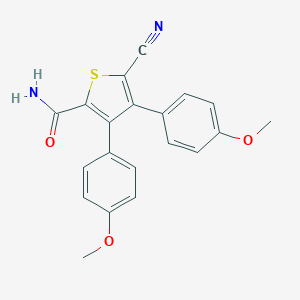
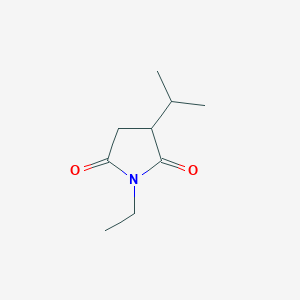


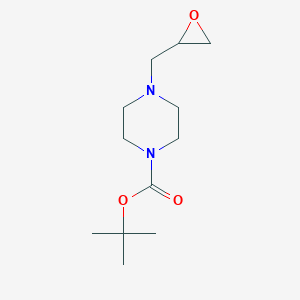

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
